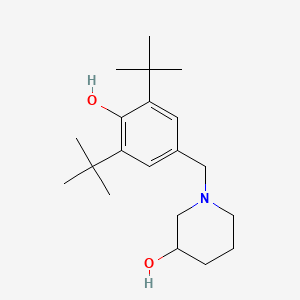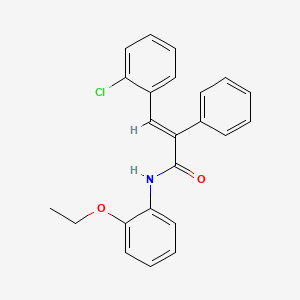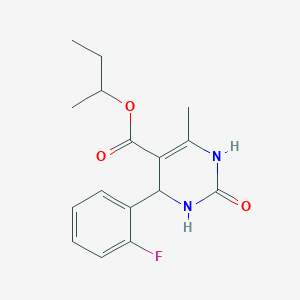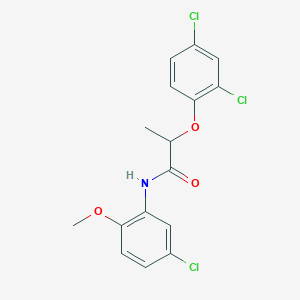
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol is a synthetic antioxidant compound that has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. This compound is commonly known as Ionol or BHTBP and is a derivative of butylated hydroxytoluene (BHT).
Wirkmechanismus
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol acts as a free radical scavenger by donating hydrogen atoms to unstable free radicals, thereby stabilizing them and preventing them from causing damage to cells and tissues. This compound also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress, which is a major contributor to various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to neutralize free radicals and reduce oxidative stress. Additionally, this compound has been shown to reduce inflammation and improve mitochondrial function, which is important for cellular energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol in lab experiments is its stability and effectiveness as an antioxidant. This compound is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's, and cardiovascular diseases. Additionally, more research is needed to understand the mechanisms of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol involves the reaction between this compound and piperidine in the presence of a catalyst. This reaction results in the formation of a stable and highly effective antioxidant compound that has a wide range of applications.
Wissenschaftliche Forschungsanwendungen
1-(3,5-di-tert-butyl-4-hydroxybenzyl)-3-piperidinol has been extensively studied for its potential applications in various fields such as medicine, food, and cosmetics. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties that can help prevent or treat various diseases such as cancer, Alzheimer's, and cardiovascular diseases. In the food industry, this compound is used as a preservative to prevent the oxidation of fats and oils, thereby extending the shelf life of food products. In the cosmetics industry, this compound is used as an antioxidant to prevent the degradation of cosmetic products caused by exposure to air, light, and heat.
Eigenschaften
IUPAC Name |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-19(2,3)16-10-14(11-17(18(16)23)20(4,5)6)12-21-9-7-8-15(22)13-21/h10-11,15,22-23H,7-9,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQNVSQQCQUZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,5'-methylenebis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5106266.png)
![6-(benzylthio)-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5106270.png)
![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
![N-(2-chlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5106282.png)
![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5106307.png)

![4-[3-(3,4-dimethylphenoxy)propyl]morpholine](/img/structure/B5106315.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)
![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5106371.png)

![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
